molecular formula C7H17ClN2 B1413555 (3-Methylcyclohexyl)hydrazine hydrochloride CAS No. 680186-97-4

(3-Methylcyclohexyl)hydrazine hydrochloride

Cat. No.: B1413555
CAS No.: 680186-97-4
M. Wt: 164.67 g/mol
InChI Key: RSIQAFOIOLFEOO-UHFFFAOYSA-N
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Description

(3-Methylcyclohexyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H17ClN2. It is a derivative of hydrazine, characterized by the presence of a cyclohexyl ring substituted with a methyl group and a hydrazine moiety. This compound is typically used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylcyclohexyl)hydrazine hydrochloride typically involves the reaction of (3-Methylcyclohexyl)amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful handling of reagents and maintaining optimal temperature and pressure conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Azides, nitroso compounds.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(3-Methylcyclohexyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Cyclohexylhydrazine hydrochloride
  • (4-Methylcyclohexyl)hydrazine hydrochloride
  • (2-Methylcyclohexyl)hydrazine hydrochloride

Comparison: (3-Methylcyclohexyl)hydrazine hydrochloride is unique due to the position of the methyl group on the cyclohexyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3-methylcyclohexyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h6-7,9H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIQAFOIOLFEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylcyclohexyl)hydrazine hydrochloride
Reactant of Route 2
(3-Methylcyclohexyl)hydrazine hydrochloride
Reactant of Route 3
(3-Methylcyclohexyl)hydrazine hydrochloride
Reactant of Route 4
(3-Methylcyclohexyl)hydrazine hydrochloride
Reactant of Route 5
(3-Methylcyclohexyl)hydrazine hydrochloride
Reactant of Route 6
(3-Methylcyclohexyl)hydrazine hydrochloride

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